molecular formula C21H20ClFN2O3S B2717610 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892775-45-0

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2717610
CAS No.: 892775-45-0
M. Wt: 434.91
InChI Key: DDIYSQKFLXRWCP-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one” is a chemical compound with the molecular formula C21H20ClFN2O3S . Unfortunately, there is limited information available about this specific compound in the literature.


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized starting from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This affords a thiadiazole intermediate, which is then converted into a sulfonyl chloride . The final step involves a nucleophilic attack by amines .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C21H20ClFN2O3S . It contains a quinolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The molecule also contains a pyrrolidinyl group, a five-membered ring with one nitrogen atom, and a sulfonyl group attached to a chlorophenyl group .

Scientific Research Applications

OLED Material Development

A study on sulfone-based electron transport materials, including compounds with a structure similar to 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one, highlighted their potential in the development of phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibited high triplet energy, essential for efficient blue PhOLEDs, demonstrating the role of sulfone-based molecules in advancing OLED technology S. Jeon, Taeshik Earmme, S. Jenekhe (2014).

Anticancer Research

Research involving sulfonamide derivatives, structurally related to the given chemical, showed pro-apoptotic effects on cancer cells by activating p38/ERK phosphorylation pathways. This indicates potential applications in designing cancer therapies targeting these signaling pathways to induce apoptosis in tumor cells A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan (2015).

Molecular Sensing

A study on derivatives of 4-fluoro-5-sulfonylisoquinoline, closely related to the compound , explored their unique physical and chemical properties. These derivatives demonstrated potential in molecular sensing applications, particularly due to their intramolecular interactions and the ability to form hydrogen bonds, which could be exploited in the development of highly sensitive and specific sensors S. Ohba, N. Gomi, T. Ohgiya, K. Shibuya (2012).

Antimicrobial Agents

Research into the synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has highlighted the antimicrobial potential of these compounds. Given the structural similarity to 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one, these findings suggest possible applications in developing novel antimicrobial agents targeting a range of pathogens A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal (2016).

Drug Discovery and Development

The synthesis and characterization of quinazolines as potential antimicrobial agents, including those with structures related to the chemical , underscore the importance of such compounds in the drug discovery process. These compounds' ability to inhibit bacterial and fungal growth suggests their utility in developing new therapeutic agents against infectious diseases N. Desai, P. N. Shihora, D. Moradia (2007).

Mechanism of Action

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-2-24-13-20(29(27,28)15-7-5-14(22)6-8-15)21(26)16-11-17(23)19(12-18(16)24)25-9-3-4-10-25/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIYSQKFLXRWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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